Angeloyl-(+)-gomisin K3
Angeloyl-(+)-gomisin K3
Brand Name:
Vulcanchem
CAS No.:
1023744-69-5
VCID:
VC0161695
InChI:
InChI=1S/C28H36O7/c1-10-15(2)28(29)35-27-23-19(14-21(31-6)25(27)33-8)12-17(4)16(3)11-18-13-20(30-5)24(32-7)26(34-9)22(18)23/h10,13-14,16-17H,11-12H2,1-9H3/b15-10-/t16-,17+/m1/s1
SMILES:
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)C)C
Molecular Formula:
C28H36O7
Molecular Weight:
484.6 g/mol
Angeloyl-(+)-gomisin K3
CAS No.: 1023744-69-5
Reference Standards
VCID: VC0161695
Molecular Formula: C28H36O7
Molecular Weight: 484.6 g/mol
CAS No. | 1023744-69-5 |
---|---|
Product Name | Angeloyl-(+)-gomisin K3 |
Molecular Formula | C28H36O7 |
Molecular Weight | 484.6 g/mol |
IUPAC Name | [(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C28H36O7/c1-10-15(2)28(29)35-27-23-19(14-21(31-6)25(27)33-8)12-17(4)16(3)11-18-13-20(30-5)24(32-7)26(34-9)22(18)23/h10,13-14,16-17H,11-12H2,1-9H3/b15-10-/t16-,17+/m1/s1 |
Standard InChIKey | DSAHZJYWMDAZSA-KNUIFBHBSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@H](CC3=CC(=C(C(=C32)OC)OC)OC)C)C |
SMILES | CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)C)C |
Canonical SMILES | CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)C)C |
Appearance | Powder |
PubChem Compound | 23583761 |
Last Modified | Nov 11 2021 |
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